molecular formula C6H11NO B12979442 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine

Cat. No.: B12979442
M. Wt: 113.16 g/mol
InChI Key: NVHRHGWRVNFFIB-UHFFFAOYSA-N
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Description

2-Oxabicyclo[211]hexan-4-ylmethanamine is a bicyclic amine compound with the molecular formula C6H11NO It is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethanamine

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4,7H2

InChI Key

NVHRHGWRVNFFIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CO2)CN

Origin of Product

United States

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